molecular formula C56H34 B15171161 1-[4-[3-Phenyl-5-(4-pyren-1-ylphenyl)phenyl]phenyl]pyrene CAS No. 918654-91-8

1-[4-[3-Phenyl-5-(4-pyren-1-ylphenyl)phenyl]phenyl]pyrene

Cat. No.: B15171161
CAS No.: 918654-91-8
M. Wt: 706.9 g/mol
InChI Key: JEYIOCGHRGLJCT-UHFFFAOYSA-N
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Description

1-[4-[3-Phenyl-5-(4-pyren-1-ylphenyl)phenyl]phenyl]pyrene is a polycyclic aromatic hydrocarbon (PAH) featuring a pyrene core substituted with phenyl and pyrenylphenyl groups. Its structure consists of a central pyrene moiety linked to a biphenyl system, where one phenyl ring is further substituted with a pyrenyl group.

Properties

CAS No.

918654-91-8

Molecular Formula

C56H34

Molecular Weight

706.9 g/mol

IUPAC Name

1-[4-[3-phenyl-5-(4-pyren-1-ylphenyl)phenyl]phenyl]pyrene

InChI

InChI=1S/C56H34/c1-2-6-35(7-3-1)46-32-47(36-12-16-38(17-13-36)49-28-24-44-22-20-40-8-4-10-42-26-30-51(49)55(44)53(40)42)34-48(33-46)37-14-18-39(19-15-37)50-29-25-45-23-21-41-9-5-11-43-27-31-52(50)56(45)54(41)43/h1-34H

InChI Key

JEYIOCGHRGLJCT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC(=C2)C3=CC=C(C=C3)C4=C5C=CC6=CC=CC7=C6C5=C(C=C7)C=C4)C8=CC=C(C=C8)C9=C1C=CC2=CC=CC3=C2C1=C(C=C3)C=C9

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

1-[4-[3-Phenyl-5-(4-pyren-1-ylphenyl)phenyl]phenyl]pyrene undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[4-[3-Phenyl-5-(4-pyren-1-ylphenyl)phenyl]phenyl]pyrene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-[4-[3-Phenyl-5-(4-pyren-1-ylphenyl)phenyl]phenyl]pyrene exerts its effects involves its interaction with molecular targets through π-π stacking interactions. These interactions are crucial in processes such as molecular recognition and self-assembly .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Position and Symmetry Effects

Pyrene derivatives are highly sensitive to substituent positions. In contrast, tetrasubstituted pyrenes (e.g., 1,3,6,8-tetrasubstituted derivatives) demonstrate pronounced changes in properties depending on substituent type and symmetry. For instance, Zhonghai Ni’s work on 1,8-di-(4-tert-butylphenyl)-3,6-diarylamine pyrenes showed that asymmetric substitution (e.g., combining tert-butylphenyl and diphenylamine groups) enhances charge-transfer efficiency and thermal stability (decomposition temperatures >250°C).

Photophysical and Electronic Properties

Pyrene’s fluorescence is highly dependent on substituent electron-withdrawing/donating effects. For example:

  • 1-Pyrenylphenyl derivatives exhibit redshifted emission due to extended π-conjugation.
  • Arylamine-substituted pyrenes (e.g., 3,6-diphenylamine derivatives) show enhanced hole-transport properties, making them suitable for organic light-emitting diodes (OLEDs).

However, steric hindrance from bulky substituents could reduce fluorescence quantum yield, a common trade-off in heavily substituted PAHs.

Thermal and Chemical Stability

Thermogravimetric analysis (TGA) of similar compounds reveals that bulky substituents (e.g., tert-butylphenyl) improve thermal stability. For example, 1,8-di-(4-tert-butylphenyl)pyrene derivatives decompose above 250°C, whereas unsubstituted pyrene sublimes near 150°C. The target compound’s phenyl and pyrenylphenyl groups may similarly enhance stability, though exact data are unavailable.

Comparative Data Table

Compound Name Substituent Positions Key Substituents Fluorescence λmax (nm) Thermal Stability (°C) Reference
1-[4-[3-Phenyl-5-(4-pyren-1-ylphenyl)phenyl]phenyl]pyrene 1, 3, 5 (complex) Phenyl, Pyrenylphenyl Not reported Not reported
1,8-Di-(4-tert-butylphenyl)-3,6-diphenylamine pyrene 1,3,6,8 tert-Butylphenyl, Diphenylamine 450 (solid state) >250
1,3-Diphenylpyrene 1,3 Phenyl 385 (solution) ~200
Unsubstituted Pyrene 372 (solution) ~150

Methodological Considerations

Studies on analogous compounds frequently employ:

  • Density Functional Theory (DFT) : To predict electronic properties (e.g., HOMO-LUMO gaps) and optimize geometries.
  • SHELXL/SHELXTL Software : For crystallographic refinement, enabling precise determination of molecular packing and substituent effects.

Q & A

Q. What are the key challenges in synthesizing 1-[4-[3-Phenyl-5-(4-pyren-1-ylphenyl)phenyl]phenyl]pyrene, and how can they be addressed methodologically?

The synthesis of this polyaromatic compound involves multi-step coupling reactions, often hindered by steric hindrance and low solubility of intermediates. A recommended approach is using Suzuki-Miyaura cross-coupling with palladium catalysts under inert conditions, as demonstrated for similar pyrene derivatives . Solubility can be improved by employing polar aprotic solvents (e.g., DMF or THF) and optimizing reaction temperatures. Purity validation via HPLC and mass spectrometry is critical to isolate the target compound .

Q. How is the structural conformation of this compound verified, and what analytical techniques are most reliable?

Single-crystal X-ray diffraction (XRD) is the gold standard for confirming the molecular geometry and π-π stacking interactions in polyaromatic systems . For amorphous samples, FT-IR and NMR (¹H/¹³C) are essential to validate functional groups and substitution patterns. Computational methods like DFT calculations can supplement experimental data to predict bond angles and torsional strain .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

Initial screening should focus on cytotoxicity using MTT assays in cancer cell lines (e.g., HeLa or MCF-7) and antimicrobial activity via Kirby-Bauer disk diffusion against Gram-positive/negative bacteria. Dose-response curves and IC₅₀ values provide quantitative insights into potency .

Advanced Research Questions

Q. How do photophysical properties (e.g., fluorescence quantum yield) correlate with its structural features?

The extended π-conjugation in this compound likely enhances fluorescence emission. UV-Vis spectroscopy and time-resolved fluorescence spectroscopy can quantify absorption/emission maxima and quantum yields. Comparative studies with truncated analogs (e.g., removing pyrenyl groups) may reveal how substituent positioning affects exciton migration .

Q. What methodologies are effective for studying its aggregation-induced emission (AIE) or quenching (ACQ) behavior?

AIE/ACQ properties can be probed by varying solvent polarity (e.g., water-THF mixtures) and monitoring fluorescence intensity changes. Dynamic light scattering (DLS) and TEM help correlate emission behavior with nanoparticle formation . For ACQ-dominated systems, encapsulation in micelles or dendrimers may mitigate quenching .

Q. How can computational modeling predict its electronic properties for optoelectronic applications?

Density functional theory (DFT) with B3LYP/6-31G(d) basis sets can calculate HOMO-LUMO gaps, charge transfer efficiency, and electron density maps. Molecular dynamics (MD) simulations further assess thermal stability and thin-film morphology for OLED or solar cell applications .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported photoluminescence quantum yields (PLQY)?

PLQY variations often stem from sample preparation (e.g., solvent purity, oxygen content). Standardize measurements under nitrogen using integrating spheres and calibrate with reference dyes (e.g., quinine sulfate). Cross-validate results via absolute vs. relative quantum yield methods .

Q. What experimental controls are critical for reproducibility in catalytic applications?

For studies involving this compound as a photocatalyst, include:

  • Blank reactions (no catalyst) to rule out solvent/light-driven effects.
  • Control experiments with scavengers (e.g., TEMPO for radicals) to identify active species.
  • Repeat trials under varying light intensities (e.g., 365 nm vs. 420 nm) .

Environmental and Safety Considerations

Q. What protocols ensure safe handling of this compound given its polyaromatic nature?

Use fume hoods and PPE (gloves, lab coats) to minimize inhalation/contact. Dispose of waste via incineration or chemical degradation (e.g., Fenton’s reagent). Ecotoxicity assays (e.g., Daphnia magna mortality tests) are recommended to assess environmental impact .

Q. How can its stability under environmental conditions be evaluated?

Conduct accelerated degradation studies under UV light, varying pH, and humidity. Monitor decomposition via LC-MS and identify byproducts using HRMS . Compare degradation pathways with structurally related PAHs .

Interdisciplinary Applications

Q. What strategies optimize its integration into organic semiconductors?

Blend with electron-deficient polymers (e.g., PCBM) to enhance charge transport. Characterize thin films using AFM for surface roughness and GIWAXS for crystallinity. Annealing temperatures and solvent additives (e.g., 1,8-diiodooctane) can fine-tune morphology .

Q. How is its potential as a biosensor probe validated?

Functionalize with targeting moieties (e.g., antibodies) and test specificity via surface plasmon resonance (SPR) or fluorescence anisotropy . Limit of detection (LOD) and selectivity against interferents (e.g., serum albumin) must be quantified .

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